

commercial availability of p-Tolualdehyde-d4

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Compound of Interest

Compound Name: p-Tolualdehyde-d4

Cat. No.: B12316089

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In-Depth Technical Guide: p-Tolualdehyde-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **p-Tolualdehyde-d4**, including key chemical data and a curated list of suppliers. Additionally, it outlines a detailed, plausible experimental protocol for its synthesis, which is essential for researchers requiring this deuterated analog for their studies in drug metabolism, pharmacokinetics, and as an internal standard in analytical chemistry.

Core Chemical Data

p-Tolualdehyde-d4, also known as 4-Methylbenzaldehyde-2,3,5,6-d4, is a stable isotope-labeled version of p-Tolualdehyde. The deuteration on the aromatic ring makes it a valuable tool in mass spectrometry-based applications, where it can be distinguished from its non-deuterated counterpart by its higher molecular weight.

Commercial Availability

p-Tolualdehyde-d4 is commercially available from several specialized chemical suppliers. The following table summarizes the key information for sourcing this compound. Please note that pricing is often subject to quotation and may vary based on the required quantity and purity.



Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight	Purity	Available Quantitie s
LGC Standards	CDN-D- 6496	1219804- 07-5	C8D4H4O	124.173	98 atom % D, min 96% Chemical Purity[1]	0.1 g, 0.25 g
MedChem Express (MCE)	HY- W012860S 1	1219804- 07-5	C8D4H4O	124.17	Not specified	1mg, 5mg, 10mg, 25mg, 50mg, 100mg
Toronto Research Chemicals (TRC)	M288846	1219804- 07-5	C8D4H4O	124.17	Not specified	2.5 mg
Mithridion	Not specified	1219804- 07-5	Not specified	Not specified	Not specified	2.5mg[2]
Fisher Scientific	Not specified	Not specified	Not specified	Not specified	Not specified	0.5 g (for p- Tolualdehy de-d7)[3]

Experimental Protocol: Synthesis of p-Tolualdehyde-d4

The following is a detailed, plausible experimental protocol for the synthesis of **p-Tolualdehyde-d4**. This method is based on the Gattermann-Koch reaction, a well-established method for the formylation of aromatic compounds, starting from commercially available toluene-d8.

Objective: To synthesize **p-Tolualdehyde-d4** via formylation of toluene-d8.



Materials:

- Toluene-d8 (C7D8)
- Anhydrous Aluminum Chloride (AlCl₃)
- Cuprous Chloride (CuCl)
- Carbon Monoxide (CO) gas
- Hydrogen Chloride (HCl) gas
- Dry Diethyl Ether ((C₂H₅)₂O)
- · Cracked ice
- Anhydrous Calcium Chloride (CaCl₂)
- Sodium Bicarbonate (NaHCO3) solution (saturated)
- Brine (saturated NaCl solution)

Equipment:

- Three-necked round-bottom flask (500 mL)
- Mechanical stirrer
- Gas inlet tube
- Reflux condenser with a gas outlet to a bubbler
- Dropping funnel
- Ice bath
- · Heating mantle
- Steam distillation apparatus



- Separatory funnel
- Distillation apparatus for fractional distillation

Procedure:

- Reaction Setup: Assemble the 500 mL three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube extending below the surface of the future reaction mixture, and a reflux condenser. The outlet of the condenser should be connected to a bubbler to monitor gas flow. Ensure all glassware is thoroughly dried.
- Charging the Reactor: In a fume hood, charge the flask with 20 g of anhydrous aluminum chloride and 2 g of cuprous chloride.
- Addition of Toluene-d8: Add 20 mL of toluene-d8 to the dropping funnel and add it dropwise to the stirred solids in the flask.
- Gattermann-Koch Reaction: Cool the flask in an ice bath. Begin a slow stream of dry
 hydrogen chloride gas through the gas inlet tube while simultaneously bubbling carbon
 monoxide gas through the reaction mixture. Maintain a steady and vigorous stirring. The
 reaction is exothermic and the temperature should be maintained between 0-5 °C. Continue
 the gas addition for 4-6 hours. The reaction progress can be monitored by the uptake of
 carbon monoxide.
- Hydrolysis: After the reaction is complete, slowly and carefully pour the reaction mixture over 200 g of cracked ice in a large beaker with stirring. This step should be performed in a wellventilated fume hood as HCl gas will be evolved.
- Work-up: Transfer the mixture to a separatory funnel. The organic layer, containing the p-Tolualdehyde-d4 and unreacted toluene-d8, is separated. The aqueous layer is extracted twice with 50 mL portions of diethyl ether.
- Neutralization and Drying: Combine the organic layers and wash successively with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Dry the organic layer over anhydrous calcium chloride.



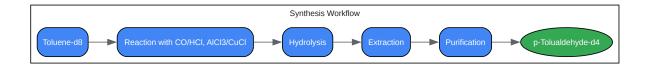
Purification: Filter off the drying agent and remove the diethyl ether by rotary evaporation.
 The crude product is then purified by fractional distillation under reduced pressure to separate the p-Tolualdehyde-d4 from any unreacted toluene-d8 and ortho-isomer by-product.

Expected Yield: 40-50%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and isotopic purity.

Visualizations

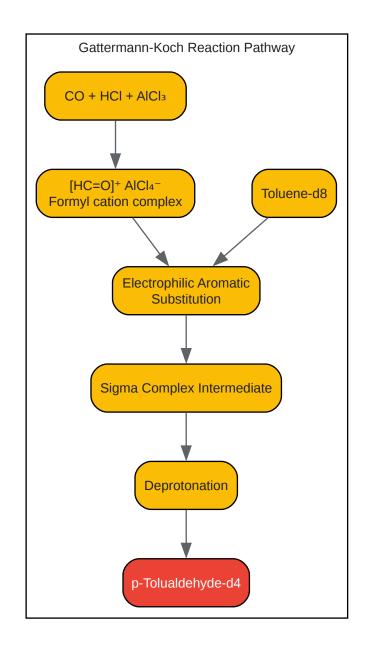
The following diagrams illustrate the key processes described in this guide.



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Caption: Synthesis workflow for p-Tolualdehyde-d4.





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Caption: Gattermann-Koch reaction pathway.

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